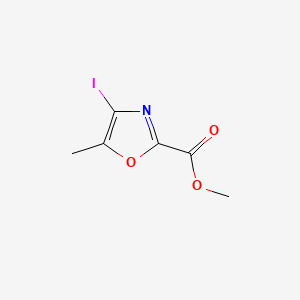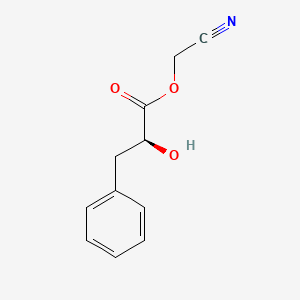
5-(propan-2-yl)oxolan-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Propan-2-yl)oxolan-3-amine hydrochloride, also commonly referred to as 5-POAH or 5-POA-HCl, is an organic compound belonging to the family of oxazolines. It is an important intermediate in the synthesis of many pharmaceuticals, including anti-inflammatory and anti-cancer drugs. 5-POAH is also used as a building block in the synthesis of other compounds.
Applications De Recherche Scientifique
The most common applications of 5-POAH are in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of a variety of anti-inflammatory and anti-cancer drugs, as well as in the synthesis of other compounds such as antibiotics and steroids. 5-POAH is also used as a building block in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 5-POAH is not fully understood. However, it is believed to act as an intermediate in the synthesis of a variety of pharmaceuticals, including anti-inflammatory and anti-cancer drugs. It is also believed to act as a building block in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-POAH are not fully understood. However, it is believed to act as an intermediate in the synthesis of a variety of pharmaceuticals, including anti-inflammatory and anti-cancer drugs. It is also believed to act as a building block in the synthesis of other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-POAH in lab experiments include its availability, low cost, and ease of synthesis. It is also relatively easy to handle and store. The main limitation of using 5-POAH in lab experiments is its high reactivity. It is also susceptible to hydrolysis and oxidation, so it must be handled with care.
Orientations Futures
There are a number of potential future directions for 5-POAH research. These include the development of new synthesis methods, the exploration of new applications for 5-POAH, and the investigation of its biochemical and physiological effects. Additionally, further research could be conducted on the mechanism of action of 5-POAH and its potential interactions with other compounds. Finally, further research could be conducted on the advantages and limitations of using 5-POAH in lab experiments.
Méthodes De Synthèse
5-POAH can be synthesized by a variety of methods, including the Williamson ether synthesis, the alkylation of ethyl chloroacetate, and the condensation of ethyl oxalyl chloride with propylamine. The most common method for synthesizing 5-POAH is the condensation of ethyl oxalyl chloride with propylamine. This method involves combining ethyl oxalyl chloride and propylamine in a solvent such as toluene or chloroform. The reaction is then heated to a temperature of about 80°C for about 2 hours. The reaction is then cooled, and the product is isolated and purified.
Propriétés
IUPAC Name |
5-propan-2-yloxolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-5(2)7-3-6(8)4-9-7;/h5-7H,3-4,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYJOAFJZCVURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CO1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6609846.png)

![1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine](/img/structure/B6609862.png)



![(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6609883.png)


![tert-butyl N-({1-[(pyrimidine-2-sulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6609901.png)
![7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B6609909.png)
![1-methyl-2-azatricyclo[3.3.1.1,3,7]decane hydrochloride](/img/structure/B6609927.png)
![1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid](/img/structure/B6609941.png)